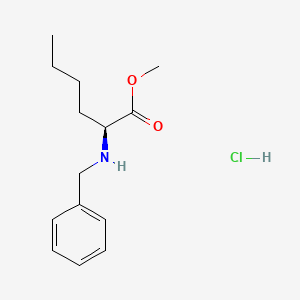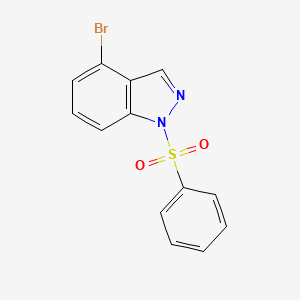![molecular formula C18H22ClNO B1442723 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220016-68-1](/img/structure/B1442723.png)
3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1185297-42-0 . It has a molecular weight of 289.8 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride is C17H20ClNO . The InChI Code is 1S/C17H19NO.ClH/c1-2-4-14 (5-3-1)12-15-6-8-16 (9-7-15)19-17-10-11-18-13-17;/h1-9,17-18H,10-13H2;1H .Chemical Reactions Analysis
The pyrrolidine ring in 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Pyrrolidine Derivatives : Pyrrolidine derivatives, such as 3-[(4-Benzylphenoxy)methyl]pyrrolidine, are synthesized for various applications in the fields of medicinal chemistry and agrochemicals. These compounds are often used as intermediates in the preparation of more complex chemical entities (Ghelfi et al., 2003).
- Role in Antitumor Agents : Pyrrolidine derivatives play a role in the synthesis of compounds with potential antitumor activities. Benzopyrans derived from pyrrolidines have shown activity against various human cancer cell lines (Jurd, 1996).
Applications in Catalysis and Synthesis
- Catalytic Applications : Some pyrrolidine derivatives serve as catalysts or intermediates in various chemical reactions, contributing to the synthesis of other organic compounds (Nagel & Nedden, 1997).
- Synthesis of Polyimides : Pyrrolidine derivatives are used in the synthesis of polyimides, materials known for their thermal stability and potential use in advanced technological applications (Wang et al., 2006).
Biological and Pharmacological Research
- Potential in Antimicrobial Activity : Some pyrrolidine derivatives have been studied for their antimicrobial activities, showing promising results against various pathogens (Mickevičienė et al., 2015).
- Research on Anti-Cancer Properties : Certain pyrrolidine derivatives have been evaluated for their potential as cancer therapeutic agents, particularly for their inhibitory effects on specific cancer cell lines (Muralidharan et al., 2017).
Propiedades
IUPAC Name |
3-[(4-benzylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-4-15(5-3-1)12-16-6-8-18(9-7-16)20-14-17-10-11-19-13-17;/h1-9,17,19H,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNNYEHHZCCHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)
![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1442648.png)
-amine dihydrochloride](/img/structure/B1442651.png)

![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)

![2-Bromothieno[2,3-b]pyridine](/img/structure/B1442659.png)

